1,4-dibromo-2,5-bis(octyloxy)benzene physical and chemical properties
1,4-dibromo-2,5-bis(octyloxy)benzene physical and chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 1,4-Dibromo-2,5-bis(octyloxy)benzene
Executive Summary
In the rapidly evolving fields of organic electronics and optoelectronics, the precise engineering of conjugated polymer networks relies heavily on highly functionalized monomeric building blocks. 1,4-dibromo-2,5-bis(octyloxy)benzene (CAS: 156028-40-9) has emerged as a critical precursor in the synthesis of poly(p-phenylene ethynylene)s (PPEs), poly(p-phenylene vinylene)s (PPVs), and advanced triazine-based polymer networks[1][2]. Beyond its utility as a monomer, this dialkoxy-functionalized aryl halide exhibits extraordinary solid-state photophysical properties, driven by complex intermolecular halogen bonding.
This guide provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its role in advanced optoelectronic applications.
Physicochemical & Structural Profiling
The physical properties of 1,4-dibromo-2,5-bis(octyloxy)benzene are dictated by its rigid aromatic core and the conformational flexibility of its medium-chain octyloxy substituents. These dual characteristics allow for optimal orientation of hydrogen bond donors and acceptors, stabilizing the crystal lattice through weak C−H⋯Br and C−H⋯π interactions[3].
Table 1: Key Quantitative Data & Properties
| Property | Value |
| IUPAC Name | 1,4-dibromo-2,5-bis(octyloxy)benzene |
| CAS Registry Number | 156028-40-9[4] |
| Molecular Formula | C22H36Br2O2 [1] |
| Molecular Weight | 492.3280 g/mol [1] |
| Melting Point | 88.8–90.5 °C[5] |
| Appearance | White to colorless crystalline solid |
| Ground State Br···Br Distance (90 K) | 3.290 Å[3] |
| Excited State Br···Br Distance (90 K) | 3.380 Å[3] |
Primary Synthesis: Alkylation Workflow
The synthesis of 1,4-dibromo-2,5-bis(octyloxy)benzene is achieved via a classic Williamson ether synthesis, utilizing 2,5-dibromohydroquinone and 1-bromooctane[6].
Mechanistic Rationale: Dimethyl sulfoxide (DMSO) is selected as the solvent because, as a polar aprotic medium, it poorly solvates the intermediate phenoxide anions. This leaves the nucleophile "naked" and highly reactive, driving the SN2 electrophilic attack on 1-bromooctane. Furthermore, rigorous anaerobic conditions are non-negotiable; in the presence of oxygen and base, electron-rich hydroquinones rapidly auto-oxidize into benzoquinones, which cannot undergo etherification.
Step-by-Step Methodology
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Equipment Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas (N₂/Ar) inlet.
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Base Suspension & Deoxygenation: Add potassium hydroxide (KOH, ~0.70 mol) to 200 mL of anhydrous DMSO. Vigorously degas the suspension by bubbling inert gas for 30 minutes[6]. Validation check: The suspension must remain colorless; a yellow/brown tint indicates oxygen ingress.
-
Deprotonation: Introduce 2,5-dibromohydroquinone (0.075 mol) to the degassed mixture. Stir for 20 minutes to ensure complete deprotonation to the bis-phenoxide intermediate.
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Electrophilic Alkylation: Add 1-bromooctane (0.155 mol) dropwise via an addition funnel. Heat the reaction mixture to 50 °C and maintain continuous stirring for 20 hours[6].
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Quenching & Isolation: Pour the reaction mixture into 500 mL of vigorously stirred ice water. Collect the resulting precipitate via vacuum filtration and wash extensively with distilled water to remove residual DMSO and inorganic salts.
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Purification: Recrystallize the crude product from a 1:1 mixture of acetone and toluene to yield pure colorless crystals[7]. Validation check: The melting point of the dried crystals should sharply align with 88.8–90.5 °C[5].
Workflow for the synthesis of 1,4-dibromo-2,5-bis(octyloxy)benzene via SN2 alkylation.
Advanced Applications: Conjugated Polymer Synthesis
Because the octyloxy chains provide excellent solubility in organic solvents, 1,4-dibromo-2,5-bis(octyloxy)benzene is frequently utilized as a donor monomer in Suzuki-Miyaura cross-coupling reactions. A prominent example is the synthesis of TBOB (a triazine and bis(octyloxy)benzene network), which demonstrates exceptional performance in blue OLEDs and UVA photodetectors[8].
Mechanistic Rationale: The cross-coupling relies on a Pd(0) catalyst. The aqueous K2CO3 base is required to coordinate with the boronic acid, forming a boronate complex that accelerates the transmetalation step.
Step-by-Step TBOB Polymerization Protocol
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Monomer Loading: In a Schlenk flask, combine 1,4-dibromo-2,5-bis(octyloxy)benzene (0.9 mmol) and triazine-phenyl boronic acid (0.45 mmol) in 35 mL of anhydrous dioxane[8].
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Catalyst & Base Addition: Inject 5 mL of 1 M aqueous K2CO3 solution. Add tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.0136 mmol) as the catalyst[8].
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Degassing: Subject the mixture to three consecutive vacuum-argon freeze-pump-thaw cycles. Validation check: Strict anaerobiosis is required to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species.
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Polymerization: Reflux the mixture at 100 °C for 16 hours under an argon atmosphere[8].
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Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and extract with excess water. Precipitate the organic layer into cold methanol to isolate the conjugated polymer network[8].
Photophysical Dynamics & Solid-State Luminescence
Beyond its role as a synthetic intermediate, 1,4-dibromo-2,5-bis(octyloxy)benzene possesses highly unusual solid-state luminescent properties. While organic molecular crystals typically exhibit short phosphorescent lifetimes due to non-radiative deactivation, this compound achieves long-lifetime phosphorescence through heavy-atom interactions and structural flexibility[3].
In-house monochromatic time-resolved (TR) pump-probe diffraction at 90 K has mapped the structural changes of the molecule upon excitation at 355 nm[3].
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Ground State: The crystal lattice forces the molecules into sheets connected by a highly compressed intermolecular Br···Br contact distance of 3.290 Å (significantly shorter than the 3.80 Å van der Waals radius limit)[3].
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Excited State: Upon excitation, calculations reveal that the Br···Br interaction becomes strongly repulsive. The lattice accommodates this by lengthening the contact distance to 3.380 Å [3]. This structural relaxation stabilizes the excited state, suppressing triplet-triplet annihilation and enabling robust phosphorescent emission[3].
Photophysical structural relaxation pathway demonstrating Br···Br bond expansion upon excitation.
References
- Title: 1,4-Dibromo-2,5-Bis(Octyloxy)Benzene (CAS No ...
- Title: 1,4-Dibromo-2,5-bis(octyloxy)
- Title: Synthesis and Chiroptical Characterization of an Amino Acid Functionalized Dialkoxypoly(p-phenyleneethynylene)
- Title: 1,2-Dibromo-4,5-bis(octyloxy)
- Source: acs.
- Source: aip.
- Source: ncl.res.
- Source: amazonaws.
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